3,4-Dihydrocyclopenta(cd)pyrene 3,4-Dihydrocyclopenta(cd)pyrene Acepyrene is a member of pyrenes.
Brand Name: Vulcanchem
CAS No.: 25732-74-5
VCID: VC1597683
InChI: InChI=1S/C18H12/c1-2-11-4-6-13-7-5-12-8-9-15-10-14(3-1)16(11)18(13)17(12)15/h1-7,10H,8-9H2
SMILES: C1CC2=CC3=CC=CC4=C3C5=C(C=CC1=C25)C=C4
Molecular Formula: C18H12
Molecular Weight: 228.3 g/mol

3,4-Dihydrocyclopenta(cd)pyrene

CAS No.: 25732-74-5

Cat. No.: VC1597683

Molecular Formula: C18H12

Molecular Weight: 228.3 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydrocyclopenta(cd)pyrene - 25732-74-5

Specification

CAS No. 25732-74-5
Molecular Formula C18H12
Molecular Weight 228.3 g/mol
IUPAC Name pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaene
Standard InChI InChI=1S/C18H12/c1-2-11-4-6-13-7-5-12-8-9-15-10-14(3-1)16(11)18(13)17(12)15/h1-7,10H,8-9H2
Standard InChI Key LEYRJZXFRUAKLV-UHFFFAOYSA-N
SMILES C1CC2=CC3=CC=CC4=C3C5=C(C=CC1=C25)C=C4
Canonical SMILES C1CC2=CC3=CC=CC4=C3C5=C(C=CC1=C25)C=C4

Introduction

Chemical Identity and Nomenclature

3,4-Dihydrocyclopenta(cd)pyrene is a polycyclic aromatic hydrocarbon that belongs to the pyrene family with a cyclopenta ring modification. The compound is identified through various systematic and common naming conventions in scientific literature.

Identification Parameters

The compound is uniquely identified through several chemical registry systems and nomenclature approaches:

Table 1. Chemical Identification Parameters of 3,4-Dihydrocyclopenta(cd)pyrene

ParameterValue
CAS Registry Number25732-74-5
Molecular FormulaC₁₈H₁₂
Molecular Weight228.29 g/mol
IUPAC Name3,4-Dihydrocyclopenta[cd]pyrene

Alternative Nomenclature

The compound is known by several synonyms in the scientific literature:

  • Cyclopenta[cd]pyrene, 3,4-dihydro-

  • 3,4-Dimethylenepyrene

  • 2,3-Acepyrene (alternative numbering convention)

  • Cyclopentano(cd)pyrene

This variety of nomenclature reflects both the structural characteristics and historical naming conventions in PAH research. The compound's relationship to pyrene is evident in most naming approaches, with specific notations regarding the cyclopenta ring modification at the cd-face of the pyrene skeleton.

Chemical Structure and Physical Properties

3,4-Dihydrocyclopenta(cd)pyrene possesses a complex polycyclic structure that influences its physical and chemical behavior in various environmental and biological contexts.

Structural Characteristics

The compound features a pyrene core with an additional five-membered cyclopenta ring fused to the cd-face. This structural arrangement creates a unique molecular architecture that influences its chemical reactivity, particularly at the 3,4-position.

Physical Properties

3,4-Dihydrocyclopenta(cd)pyrene exhibits the following physical characteristics:

Table 2. Physical Properties of 3,4-Dihydrocyclopenta(cd)pyrene

PropertyValueReference
Physical AppearanceWhite crystals
Melting Point133-134°C
State at Room TemperatureSolid

The compound's physical properties are consistent with other polycyclic aromatic hydrocarbons of similar molecular weight, exhibiting high melting points and low water solubility characteristic of this chemical class.

Molecular Representations

The molecular structure can be represented through various chemical notations:

Table 3. Molecular Representations of 3,4-Dihydrocyclopenta(cd)pyrene

Representation TypeNotation
InChIInChI=1S/C18H12/c1-2-11-4-6-13-7-5-12-8-9-15-10-14(3-1)16(11)18(13)17(12)15/h1-7,10H,8-9H2
SMILESC12=C3C4=CC=5C1=C(C=CC2=CC=C3CC4)C=CC5
Canonical SMILESC=1C=C2C=CC3=CC=C4C=5C(=CC(C1)=C2C35)CC4

These standardized chemical notations enable precise identification and structural representation in chemical databases and literature .

Spectroscopic Characteristics

Spectroscopic data provides essential insights into the structural and electronic properties of 3,4-Dihydrocyclopenta(cd)pyrene.

Available Spectral Data

Multiple spectroscopic techniques have been employed to characterize this compound:

Table 4. Spectroscopic Data Available for 3,4-Dihydrocyclopenta(cd)pyrene

Spectroscopic TechniqueAvailabilityReference
Nuclear Magnetic Resonance (NMR)Reported
Ultraviolet-Visible (UV-VIS)Reported
Infrared Spectroscopy (IR)Reported
Mass Spectrometry (MS)Reported

These spectroscopic profiles serve as valuable reference data for identification and structural confirmation in analytical chemistry applications.

Mass Spectral Characteristics

Mass spectrometry data for 3,4-Dihydrocyclopenta(cd)pyrene is available through the NIST Mass Spectrometry Data Center Collection. The electron ionization mass spectrum provides characteristic fragmentation patterns that aid in the identification and structural elucidation of the compound .

Metabolic Transformations

The metabolic fate of 3,4-Dihydrocyclopenta(cd)pyrene is of particular interest due to its relationship with potentially carcinogenic metabolites.

Enzymatic Metabolism

Liver microsomes and reconstituted cytochrome P-450 systems purified from phenobarbital- or 3-methylcholanthrene-treated rats have been shown to metabolize cyclopenta(cd)pyrene compounds. Two primary metabolic pathways have been identified:

  • K-region metabolism resulting in trans-9,10-dihydroxy-9,10-dihydrocyclopenta(cd)pyrene

  • Ethylenic C(3)-C(4) position metabolism resulting in trans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene

Preferential Metabolic Pathways

The research indicates a distinct preference for metabolizing these compounds at the ethylenic C(3)-C(4) position, with this pathway producing 4-20 times more metabolites than the K-region pathway. This preferential metabolism is attributed to the greater electron density at the C(4) position in the highest occupied molecular orbital .

Table 5. Relative Rates of Metabolite Formation

Metabolic PathwayProductRelative Rate
K-regiontrans-9,10-dihydroxy-9,10-dihydrocyclopenta(cd)pyrene5-25%
C(3)-C(4) positiontrans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene100% (reference)

Related Compounds and Derivatives

3,4-Dihydrocyclopenta(cd)pyrene exists within a family of structurally related compounds that share similar chemical frameworks but exhibit distinct properties.

Structurally Related Compounds

Table 6. Structurally Related Compounds

CompoundCAS Registry NumberMolecular FormulaRelationship
Cyclopenta[cd]pyrene27208-37-3C18H10Parent compound
cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol72273-59-7C18H12O2Metabolite
trans-3,4-Dihydroxy-3,4-dihydrocyclopenta(cd)pyrene72273-60-0C18H12O2Metabolite
Cyclopenta[cd]pyrene-3,4-oxideNot specifiedC18H10OMetabolite

These related compounds play important roles in understanding the environmental fate and biological transformations of cyclopenta-fused polycyclic aromatic hydrocarbons .

Metabolic Derivatives

The biological transformations of 3,4-Dihydrocyclopenta(cd)pyrene produce several key metabolites, including:

  • trans-3,4-Dihydroxy-3,4-dihydrocyclopenta(cd)pyrene (trans-CPP-3,4-diol)

  • cis-3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol

  • Cyclopenta[cd]pyrene-3,4-oxide (suspected ultimate carcinogenic metabolite)

These metabolites are significant in toxicological research, as they may represent bioactivation pathways that could lead to adverse health effects.

Environmental and Toxicological Significance

The environmental presence and toxicological properties of 3,4-Dihydrocyclopenta(cd)pyrene warrant careful consideration in the context of public health.

Environmental Context

As a polycyclic aromatic hydrocarbon, 3,4-Dihydrocyclopenta(cd)pyrene belongs to a class of compounds that are major environmental pollutants generated primarily through fossil fuel combustion. These compounds are widely distributed in the environment and represent significant concerns for environmental quality and public health .

Analytical Considerations

Analytical methods for identifying and quantifying 3,4-Dihydrocyclopenta(cd)pyrene are essential for both research and environmental monitoring applications.

Spectroscopic Identification

The compound can be identified and characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Ultraviolet-Visible (UV-VIS) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

These complementary analytical approaches provide comprehensive structural confirmation and quantitative analysis capabilities.

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